2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide
Description
2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a complex organic compound that features a unique combination of structural elements. This compound includes a chloroacetamide group, an indene moiety, and a pyrazole ring, making it a subject of interest in various fields of chemical research.
Properties
IUPAC Name |
2-chloro-N-[5-(2,3-dihydro-1H-inden-5-yl)-2-phenylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-13-20(25)22-19-12-18(23-24(19)17-7-2-1-3-8-17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-12H,4-6,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIWSYWRECXBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps
Preparation of Indene Derivative: The indene derivative can be synthesized from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid.
Formation of Pyrazole Ring: The next step involves the reaction of the indene derivative with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid as a catalyst.
Introduction of Chloroacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, which have diverse biological activities.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, known for their anti-inflammatory and analgesic properties.
Uniqueness
2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide is unique due to its combination of an indene moiety and a pyrazole ring, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C20H18ClN3O
- Molecular Weight : 351.83 g/mol
- CAS Number : 956262-03-6
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer potential. The following table summarizes various research findings regarding its effectiveness against different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induces apoptosis |
| Wei et al. (2022) | A549 | 26 | Growth inhibition |
| Xia et al. (2022) | NCI-H460 | 0.08 | Autophagy induction |
| Insuasty et al. (2022) | K-562 | 0.04 - 11.4 | Cytotoxicity via cell cycle arrest |
The biological activity of 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide is attributed to its interaction with specific molecular targets involved in cancer progression:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, particularly through the activation of caspases.
- Cell Cycle Arrest : It effectively halts the cell cycle in various phases, leading to reduced proliferation rates in cancerous cells.
- Autophagy Activation : Some studies indicate that this compound can stimulate autophagy, a process that helps eliminate damaged cells and can lead to cancer cell death.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory activity, which is crucial for managing various inflammatory diseases. The following points summarize its anti-inflammatory mechanisms:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Suppression of NF-kB signaling pathways, which are often activated during inflammatory responses.
Case Studies
Several case studies have documented the therapeutic effects of this compound:
- MCF7 Cell Line Study : Bouabdallah et al. conducted a study where 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide was tested on MCF7 breast cancer cells, showing an IC50 value of 3.79 µM, indicating potent cytotoxicity and potential as a therapeutic agent against breast cancer .
- A549 Lung Cancer Cells : In another study by Wei et al., the compound was evaluated against A549 lung cancer cells with an IC50 value of 26 µM, demonstrating its ability to inhibit cell growth effectively .
- NCI-H460 Cells : Research by Xia et al. revealed that the compound induced autophagy in NCI-H460 cells at an IC50 of 0.08 µM, suggesting a novel mechanism for inducing cancer cell death .
Q & A
Basic Research Questions
Q. What optimized synthetic routes are recommended for 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a pyrazole-amine intermediate (e.g., 5-amino-1-(substituted-phenyl)-1H-pyrazole) is reacted with 2-chloroacetyl chloride under controlled conditions. details a procedure where 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile is treated with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 2 hours . Solvent choice (e.g., THF, DMF) and temperature control are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the acetamide backbone and substituent positions. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and chloroacetamide moieties. For example, highlights the use of NMR and MS to confirm structural integrity in analogous triazole-acetamide derivatives . High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) further resolves structural ambiguities.
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs. For instance, pyrazole-acetamide derivatives in and were screened for anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and antibacterial activity using broth microdilution (MIC determination) . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum content) or compound purity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via HPLC (>95%) and confirm solubility in DMSO/PBS.
- Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) to cross-verify mechanisms. emphasizes Design of Experiments (DoE) to statistically isolate critical variables (e.g., pH, incubation time) .
Q. What computational strategies predict the reactivity and binding modes of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for reaction pathways) and molecular docking (e.g., AutoDock Vina) can model interactions with biological targets. For example, ’s ICReDD initiative combines quantum chemical reaction path searches with machine learning to predict optimal reaction conditions and binding affinities . Tools like Gaussian or Schrödinger Suite are recommended for simulating substituent effects (e.g., chlorophenyl’s electron-withdrawing impact).
Q. How do structural modifications (e.g., chlorophenyl, dihydroindenyl) influence pharmacological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are key. For instance:
- The chlorophenyl group in and enhances lipophilicity and target binding (e.g., kinase inhibition) via halogen bonding .
- The dihydroindenyl moiety () may confer conformational rigidity, affecting bioavailability. Synthesize analogs with substituent variations (e.g., replacing chloro with methoxy) and compare IC₅₀ values .
Q. What advanced purification techniques address challenges in isolating this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves co-eluting impurities. For scale-up, centrifugal partition chromatography (CPC) or crystallization optimization (e.g., using ethanol/water mixtures) improves yield. ’s THF-based synthesis highlights the need for anhydrous conditions to minimize hydrolysis byproducts .
Methodological Considerations Table
| Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | DoE, reflux in aprotic solvents (THF, DMF) | |
| Structural Confirmation | ¹H/¹³C NMR, HRMS, X-ray crystallography | |
| Biological Screening | MTT, MIC assays, apoptosis/cell cycle analysis | |
| Computational Modeling | DFT, molecular docking, ICReDD reaction path search |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
